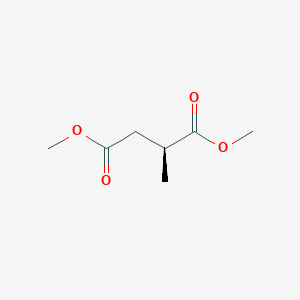

(S)-Dimethyl 2-methylsuccinate

Overview

Description

“(S)-Dimethyl 2-methylsuccinate” is a chemical compound that is a derivative of succinic acid . It is also known as “(S)-2-methylsuccinate” and "Butanedioic acid, 2-methyl-, ion (2-), (2S)-" .

Synthesis Analysis

The synthesis of “this compound” or similar compounds often involves a two-step esterification and polycondensation procedure . For instance, a biodegradable polyester, poly (butylene succinate-co-butylene 2-methylsuccinate), was synthesized using succinic acid (SA), 2-methylsuccinic acid (MSA), and 1,4-butanediol (BDO) .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as MALDI-TOF MS . This technique has been used to analyze the ionization efficiency of polymers and could potentially be used to analyze the molecular structure of “this compound”.

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and may involve multiple steps. For example, in the metabolic pathway analysis for the autotrophic production of advanced biofuels, elementary mode analysis (EMA) and flux balance analysis (FBA) were used to identify the metabolic flux profiles and phenotypic spaces for the autotrophic production of recombinant products .

Scientific Research Applications

Asymmetric Synthesis : (S)-Dimethyl 2-methylsuccinate is a crucial building block in the manufacturing of active pharmaceutical ingredients and fine chemicals. Its asymmetric synthesis via ene-reductases represents a significant method, offering high yields and enantioselectivity (Li et al., 2022).

Synthesis of Unsymmetrical Quarternary Carbon Compounds : This compound has been used in the synthesis of (-)-Dimethyl 2-Cyano-2-Methylsuccinate, which is crucial for determining the absolute configuration of certain chemical compounds (Lee, 1973).

Enzymatic Resolution and Synthesis : It has been used in the enzymatic resolution of dimethyl α-alkylsuccinates, leading to the production of optically active cyclopropanols and other compounds (Salaün et al., 1987).

Catalysis : this compound has been involved in catalytic reactions, such as in the asymmetric hydroformylation of unsaturated esters, demonstrating its importance in regioselective synthesis and optical yield improvement (Kollár et al., 1987).

Chemical Upgrading of Biosourced Platform Chemicals : In the context of sustainable chemistry, it has been used for the chemical upgrading of biosourced platform chemicals, showcasing its role in green chemistry applications (Selva et al., 2019).

Safety and Hazards

Future Directions

Future research could focus on the application of “(S)-Dimethyl 2-methylsuccinate” in bioremediation. For instance, functional genes associated with anaerobic biodegradation of diesel components, such as naphthyl-2-methyl-succinate synthase, were found to be significantly greater in contaminated sites compared to unimpacted, background samples . This suggests that “this compound” and similar compounds could play a role in the bioremediation of contaminated sites.

Properties

IUPAC Name |

dimethyl (2S)-2-methylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2964424.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)

![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)

![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)

![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)

![[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B2964435.png)

![(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2964439.png)